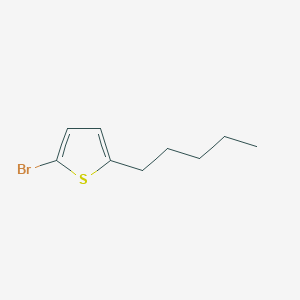

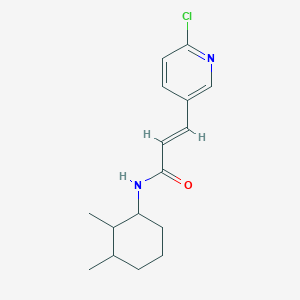

![molecular formula C16H13N3O5S B2970991 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)benzamide CAS No. 502912-90-5](/img/structure/B2970991.png)

4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of isothiazole , which is an organic compound with a five-membered ring that includes a nitrogen atom and a sulfur atom . The compound also contains a benzamide group, which is a common motif in pharmaceutical drugs.

Synthesis Analysis

While specific synthesis methods for this compound are not available, isothiazolones, which are related to isothiazole, can be prepared on an industrial scale by the ring-closure of 3-mercaptopropanamides . These in turn are produced from acrylic acid via the 3-mercaptopropionic acid .Molecular Structure Analysis

The compound contains a benzamide group attached to an isothiazole ring. The isothiazole ring is unsaturated and features an S-N bond .Scientific Research Applications

Intramolecular Oxidative Coupling

The compound's synthesis through intramolecular oxidative coupling processes highlights its potential in creating benzoxazole products. Such processes, achieved under metal-free conditions using phenyliodine bis(trifluoroacetate) as an oxidant, emphasize the compound's utility in synthesizing heterocyclic structures with high yields, potentially useful in materials science and pharmaceuticals (Zhengsen Yu, Lijuan Ma, Wei Yu, 2012).

Synthesis from Arylcarboxamides

The transformation of arylcarboxamides into related compounds demonstrates a method for producing 1,3-dioxo-1,3-dihydroisobenzofuran-4-carboxamides. This four-step synthesis process showcases the versatility of the base compound in synthesizing complex molecules, which could have applications in developing new pharmaceuticals or materials (Benjamin Prek, Jure Bezenšek, Marta Počkaj, B. Stanovnik, 2017).

Antimalarial and COVID-19 Applications

Research into antimalarial sulfonamides utilizing computational calculations and molecular docking studies, including derivatives of the base compound, shows promise in the fight against diseases like malaria and COVID-19. This highlights the compound's potential role in medicinal chemistry, particularly in designing drugs with specific biological activities (Asmaa M. Fahim, Eman H. I. Ismael, 2021).

Aromatic Polyamides and Thin Films

The synthesis of aromatic polyamides containing the compound and their properties point to applications in creating new materials. These polymers exhibit good thermal stability and solubility, suggesting their use in developing flexible films with potential electronic, packaging, and coating applications (I. Sava, M. Iosip, M. Brumǎ, C. Hamciuc, J. Robison, L. Okrasa, T. Pakula, 2003).

Allelochemicals from Gramineae

Investigations into benzoxazinones and related compounds, which share structural similarities with 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)benzamide, reveal their role in plant defense and potential agronomic utility. Such research opens avenues for using these compounds in developing natural herbicides and pesticides, enhancing crop protection strategies (F. A. Macias, D. Marín, A. Oliveros-Bastidas, D. Chinchilla, A. M. Simonet, J. Molinillo, 2006).

properties

IUPAC Name |

4-[[2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetyl]amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O5S/c17-15(21)10-5-7-11(8-6-10)18-14(20)9-19-16(22)12-3-1-2-4-13(12)25(19,23)24/h1-8H,9H2,(H2,17,21)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFSUOJMXTNAGNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=CC=C(C=C3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

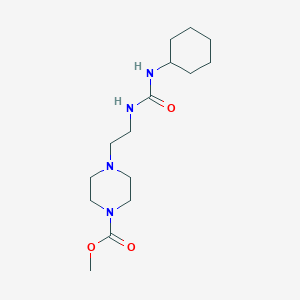

![3-[5,6-dichloro-1-(3-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2970910.png)

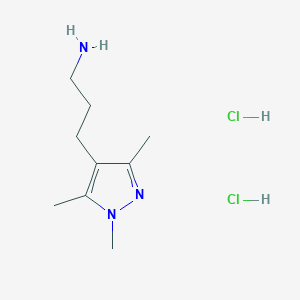

![2-((4-(tert-butyl)phenoxy)methyl)-1-(3-methylbenzyl)-1H-benzo[d]imidazole](/img/structure/B2970912.png)

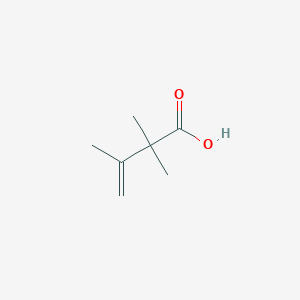

![N-[(4-Chlorophenyl)methyl]-2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2970914.png)

![N-(3,5-Dimethoxyphenyl)-4-[methyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2970915.png)

![N-[(4-Chlorophenyl)methyl]-6-cyclopropylpyrimidine-4-carboxamide](/img/structure/B2970919.png)

![N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-4-iodobenzenesulfonamide](/img/structure/B2970927.png)